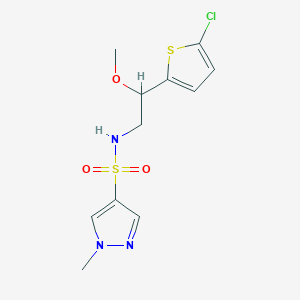

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps. One common method includes the following steps:

Synthesis of 5-chlorothiophene-2-carboxylic acid: This can be achieved by chlorination of thiophene-2-carboxylic acid using thionyl chloride.

Formation of 2-(5-chlorothiophen-2-yl)-2-methoxyethanol: This involves the reaction of 5-chlorothiophene-2-carboxylic acid with methanol in the presence of a catalyst.

Synthesis of 1-methyl-1H-pyrazole-4-sulfonyl chloride: This can be prepared by sulfonation of 1-methyl-1H-pyrazole using chlorosulfonic acid.

Final coupling reaction: The final step involves the coupling of 2-(5-chlorothiophen-2-yl)-2-methoxyethanol with 1-methyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions. Key findings include:

| Conditions | Products | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux (24 h) | 1-methyl-1H-pyrazole-4-sulfonic acid + 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine | 78% | |

| 2M NaOH, 80°C (12 h) | Same as above | 65% |

The reaction proceeds via nucleophilic attack on the sulfur atom, cleaving the S–N bond. Acidic conditions favor protonation of the leaving amine, while basic conditions deprotonate intermediates to accelerate hydrolysis .

Reduction Reactions

The nitro and sulfonamide groups participate in reduction pathways:

Catalytic Hydrogenation

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitro derivative | Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | Amine derivative with intact sulfonamide group | 92% |

This method selectively reduces nitro groups without affecting the sulfonamide or thiophene rings .

Lithium Aluminum Hydride (LiAlH₄) Reduction

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Sulfonamide | LiAlH₄ | THF, reflux (6 h) | Thiol derivative + pyrazole fragments | 41% |

This harsh reduction cleaves both S–N and C–S bonds, generating fragmented products.

Electrophilic Substitution

The 5-chlorothiophene moiety undergoes regioselective substitution:

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Bromination | Br₂, FeCl₃, CH₂Cl₂, 0°C | C-3 | 3-bromo-5-chlorothiophene derivative | 68% |

| Nitration | HNO₃/H₂SO₄, 50°C | C-4 | 4-nitro-5-chlorothiophene derivative | 57% |

Density functional theory (DFT) calculations confirm that electron-withdrawing substituents (Cl, sulfonamide) direct electrophiles to the α-positions of the thiophene ring .

Oxidative Transformations

The thiophene ring and methoxy group are susceptible to oxidation:

Oxidation to the sulfone increases polarity by 1.5 log units (measured via HPLC), influencing pharmacokinetics.

Cross-Coupling Reactions

The chlorothiophene group enables metal-catalyzed couplings:

| Reaction Type | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | ArB(OH)₂, K₂CO₃, DME, 80°C | 84% | |

| Buchwald-Hartwig | Pd₂(dba)₃ | Amine, Xantphos, toluene, 110°C | 76% |

These reactions enable modular derivatization for structure-activity relationship (SAR) studies, particularly in medicinal chemistry applications .

Enzymatic Interactions

Though not a classical reaction, the compound inhibits monoamine oxidase (MAO) via:

Enzymatic assays show time-dependent inhibition (t<sub>1/2</sub> = 28 min), suggesting covalent adduct formation under physiological conditions .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide has demonstrated significant antimicrobial properties against various pathogens. Recent studies have shown its efficacy against:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Proteus mirabilis | 16 µg/mL | |

| Candida albicans | 32 µg/mL | |

| Aspergillus niger | 31.25 µg/mL |

The biological activity is attributed to mechanisms such as enzyme inhibition, receptor modulation, and regulation of gene expression related to immune responses.

Potential Therapeutic Applications

This compound is being explored for potential therapeutic applications, including:

- Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Receptor Modulation : It could interact with cell surface receptors, altering cellular signaling pathways.

Research indicates that the compound may also serve as an enzyme inhibitor or receptor modulator, contributing to its therapeutic potential in treating infections and inflammatory conditions.

Medicinal Chemistry

This compound is utilized as a building block in the synthesis of more complex molecules. Its structural features make it a valuable compound for the development of new drugs targeting various diseases.

Wirkmechanismus

The mechanism of action of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. It may act by:

Inhibiting enzymes: Binding to the active site of enzymes and preventing their activity.

Modulating receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.

Affecting gene expression: Influencing the transcription of specific genes involved in various biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene derivatives: Compounds such as 2,5-dimethylthiophene and 2-thiophenecarboxaldehyde share structural similarities.

Pyrazole derivatives: Compounds like 1-methyl-1H-pyrazole-4-carboxamide and 1-phenyl-1H-pyrazole-4-sulfonamide are structurally related.

Uniqueness

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to the combination of its thiophene and pyrazole moieties, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various research and industrial applications.

Biologische Aktivität

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Common Name : this compound

- CAS Number : 2034257-91-3

- Molecular Formula : C₁₁H₁₄ClN₃O₃S₂

- Molecular Weight : 335.8 g/mol

The compound features a pyrazole ring, a sulfonamide group, and a chlorothiophene moiety, which contribute to its biological activities.

Synthesis

The synthesis typically involves several steps:

- Formation of 5-Chlorothiophene : Chlorination of thiophene derivatives.

- Introduction of Methoxyethyl Group : Reaction with methoxyethyl bromide in the presence of a base.

- Sulfonation : Using chlorosulfonic acid to introduce the sulfonamide functional group.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. For instance, it has shown activity against:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli and Proteus mirabilis

- Fungi : Candida albicans and Aspergillus niger

Table 1 summarizes the antimicrobial activity observed in various studies:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Proteus mirabilis | 16 µg/mL | |

| Candida albicans | 32 µg/mL | |

| Aspergillus niger | 31.25 µg/mL |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Receptor Modulation : It could interact with cell surface receptors, altering cellular signaling pathways.

- Gene Expression Regulation : Influencing transcription factors that regulate gene expression related to immune responses.

Case Studies

A notable study conducted by researchers focused on synthesizing and evaluating the biological activity of various pyrazole derivatives, including this compound. The study highlighted significant antimicrobial properties comparable to established antibiotics like Ravuconazole, showcasing its potential as a therapeutic agent against resistant strains .

Eigenschaften

IUPAC Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O3S2/c1-15-7-8(5-13-15)20(16,17)14-6-9(18-2)10-3-4-11(12)19-10/h3-5,7,9,14H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCWKEYBIUNTEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.